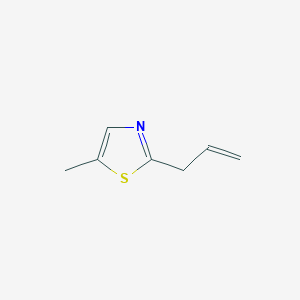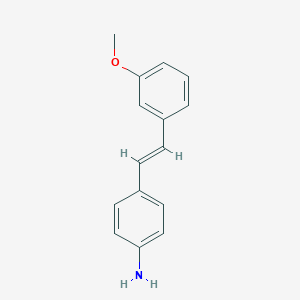
4-Amino-3'-methoxystilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3'-methoxystilbene (also known as 4-AMS) is a synthetic derivative of resveratrol, a natural compound found in grapes, red wine, and other plants. 4-AMS has gained attention in the scientific community due to its potential therapeutic benefits, including anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 4-AMS is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-AMS has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer and anti-inflammatory properties, 4-AMS has been shown to have other biochemical and physiological effects. It has been reported to increase insulin sensitivity and reduce blood glucose levels in animal models of diabetes. 4-AMS has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-AMS in lab experiments is its high purity, which allows for accurate dosing and reproducibility. However, one limitation is its relatively low solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
There are several potential future directions for research on 4-AMS. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosing and delivery methods for 4-AMS in these applications. Additionally, research on the mechanism of action of 4-AMS could lead to the development of new drugs targeting the same pathways.
Métodos De Síntesis
The synthesis of 4-AMS involves the reaction of resveratrol with ammonia and methanol under specific conditions. The resulting product is a white crystalline powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
4-AMS has been studied extensively for its potential therapeutic benefits. In vitro studies have shown that 4-AMS has anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines. Additionally, 4-AMS has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Propiedades
Número CAS |
154028-32-7 |
|---|---|
Nombre del producto |
4-Amino-3'-methoxystilbene |
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-[(E)-2-(3-methoxyphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15NO/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-11H,16H2,1H3/b6-5+ |
Clave InChI |
KQIPLUOUWQXDOT-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |
SMILES canónico |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



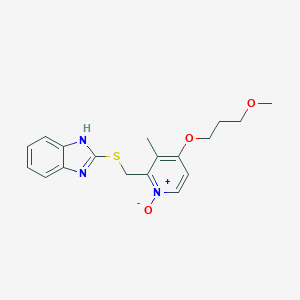
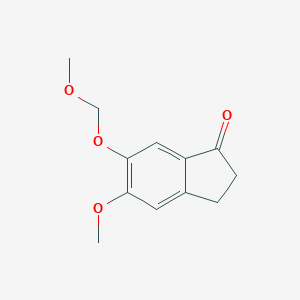
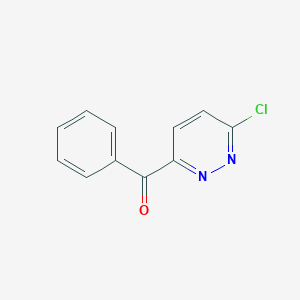
![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)
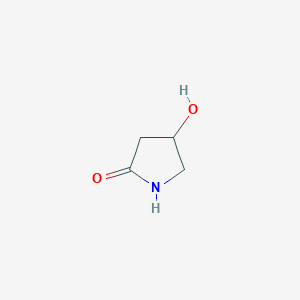
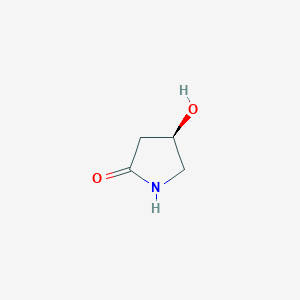
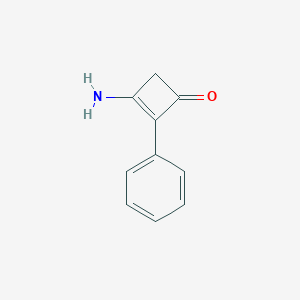
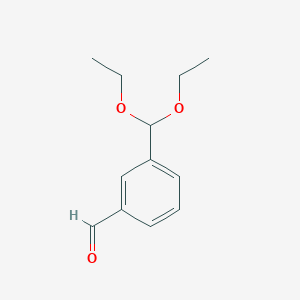
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)
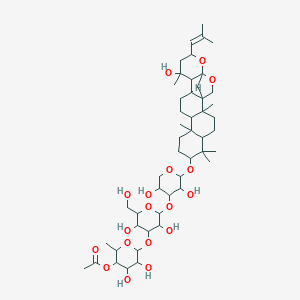
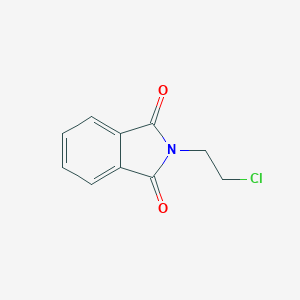
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)
![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)
